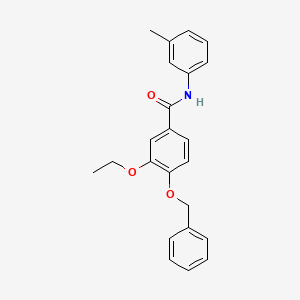![molecular formula C19H17ClN2O B4756114 2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B4756114.png)
2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile
説明
2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile, also known as CMMPA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of acrylonitrile derivatives and has been found to possess various biological activities, including antitumor, anti-inflammatory, and analgesic properties.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile is not fully understood. However, it has been proposed that 2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile exerts its antitumor activity by inhibiting the proliferation and inducing the apoptosis of cancer cells. 2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has also been found to inhibit the production of pro-inflammatory cytokines and the activation of nuclear factor-kappa B (NF-κB), which plays a key role in the regulation of inflammation and immune response.
Biochemical and physiological effects:
2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress the expression of anti-apoptotic proteins. 2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and inhibit the activation of NF-κB. In addition, 2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has been found to possess analgesic properties, making it a potential candidate for the treatment of pain-related disorders.
実験室実験の利点と制限
2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, 2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile also has some limitations for lab experiments. It is a toxic compound and requires careful handling and disposal. In addition, the mechanism of action of 2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of 2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile. One direction is to further elucidate the mechanism of action of 2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile and identify its molecular targets. This will help to optimize its therapeutic potential and develop more effective treatments for cancer and inflammatory disorders. Another direction is to explore the pharmacokinetics and pharmacodynamics of 2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile, which will help to determine the optimal dosage and administration route for clinical use. Finally, the development of novel analogs of 2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile with improved potency and selectivity may lead to the discovery of new drugs for the treatment of cancer and inflammatory disorders.
科学的研究の応用
2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
特性
IUPAC Name |
(E)-2-(2-chlorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-19-4-2-1-3-18(19)16(14-21)13-15-5-7-17(8-6-15)22-9-11-23-12-10-22/h1-8,13H,9-12H2/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIOOUABZBUACG-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-chlorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4756034.png)

![N-(2-methoxyphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4756045.png)
![N-[2-(cyclohexylthio)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4756056.png)

![N-(3-chloro-2-methylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4756077.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4756082.png)
![ethyl {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4756092.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4756095.png)
![2-{3-[(3-methoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4756102.png)
![2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzoxazole](/img/structure/B4756104.png)
![2-(3,4-dimethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B4756122.png)

![1,1'',3,3'',4'-pentamethyl-1'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4756138.png)